1-(4-Sulfamoylbenzenesulfonyl)piperidine-4-carboxylic acid
Description
1-(4-Sulfamoylbenzenesulfonyl)piperidine-4-carboxylic acid is a piperidine derivative featuring a sulfamoylbenzenesulfonyl group at the 1-position and a carboxylic acid moiety at the 4-position of the piperidine ring. The compound’s synthesis likely involves sulfonylation of piperidine-4-carboxylic acid intermediates, followed by functionalization of the benzene ring with sulfamoyl groups .
Structure
3D Structure
Properties
IUPAC Name |
1-(4-sulfamoylphenyl)sulfonylpiperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O6S2/c13-21(17,18)10-1-3-11(4-2-10)22(19,20)14-7-5-9(6-8-14)12(15)16/h1-4,9H,5-8H2,(H,15,16)(H2,13,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJWYJWHGHJMJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872107-85-2 | |
| Record name | 1-(4-sulfamoylbenzenesulfonyl)piperidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-(4-Sulfamoylbenzenesulfonyl)piperidine-4-carboxylic acid involves several steps. One common method includes the reaction of ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate with sodium hydroxide in ethanol and water . The reaction mixture is stirred at room temperature, followed by the removal of ethanol under vacuum. The residue is then acidified with hydrochloric acid to precipitate the desired product .
Chemical Reactions Analysis
1-(4-Sulfamoylbenzenesulfonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl groups, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Sulfamoylbenzenesulfonyl)piperidine-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Sulfamoylbenzenesulfonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl and sulfonyl groups are key functional groups that can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Substituent Comparison
*Target compound data inferred; †Calculated based on molecular formula (C₁₂H₁₅N₂O₆S₂).
Physicochemical Properties
Key Observations
Solubility and Polarity: The sulfamoyl and sulfonyl groups enhance hydrophilicity compared to halogenated (e.g., bromo, chloro) or alkoxy-substituted analogs. For instance, 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid exhibits moderate solubility in polar solvents like ethanol and DMSO due to hydrogen-bonding capabilities . Halogenated derivatives (e.g., bromo or chloro) show higher logP values (e.g., 1.427 for the bromo analog ), suggesting increased lipophilicity compared to sulfonamide-containing compounds.
Thermal Stability :
- The target compound’s sulfamoylbenzenesulfonyl group likely increases thermal stability compared to benzoyl analogs. For example, 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid has a melting point of 162–163°C , while amide derivatives (e.g., compound 5 in ) melt at 134–135°C, indicating reduced stability due to flexible piperazine linkages .
Carbonic Anhydrase Inhibition
- 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxylic acid derivatives () exhibit potent carbonic anhydrase inhibition, with IC₅₀ values in the nanomolar range. Substituents on the piperazine ring (e.g., methoxy or methyl groups) modulate selectivity for isoforms like hCA II and IX .
- Halogenated analogs (e.g., bromo or chloro) may show reduced activity due to decreased hydrogen-bonding capacity compared to sulfamoyl groups .
Commercial and Research Relevance
Biological Activity
1-(4-Sulfamoylbenzenesulfonyl)piperidine-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of carbonic anhydrases (CAs). This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to a class of piperidine derivatives characterized by the presence of a sulfamoyl group and a benzenesulfonyl moiety. Its molecular formula is CHNOS, and it has a molecular weight of approximately 306.38 g/mol. The structural features contribute to its unique reactivity and biological activity.
This compound primarily functions as an inhibitor of human carbonic anhydrases (hCAs). These enzymes play critical roles in various physiological processes, including acid-base balance and gas exchange. The compound has shown selective inhibition against specific isoforms, particularly hCA II, IX, and XII.
Inhibition Studies
Recent studies have demonstrated that this compound exhibits potent inhibitory activity at low nanomolar concentrations. The selectivity for tumor-associated hCA isoforms suggests potential applications in cancer therapy, as these isoforms are often overexpressed in tumors.
Research Findings
A series of experiments have been conducted to evaluate the biological activity of this compound:
- Inhibition Assays : The compound was tested against various hCA isoforms using acetazolamide as a standard inhibitor. Results indicated significant inhibitory effects, particularly on hCA IX and XII, with IC values in the low nanomolar range .
- Molecular Docking Studies : Computational studies have elucidated the binding interactions between the compound and the active sites of hCA isoforms. Favorable interactions were noted with hydrophobic residues within the active sites, contributing to its selectivity .
Case Studies
- Cancer Therapy : A study focused on the application of this compound in inhibiting tumor growth in xenograft models. The results demonstrated a reduction in tumor size and improved survival rates in treated groups compared to controls .
- Antiviral Activity : Preliminary investigations into the antiviral properties of the compound revealed modest activity against certain viral targets, suggesting that further optimization could yield more potent antiviral agents .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other known inhibitors:
| Compound Name | Target Enzyme | IC (nM) | Selectivity |
|---|---|---|---|
| This compound | hCA II/IX/XII | <10 | High |
| Acetazolamide | hCA I/II | 1000 | Moderate |
| Compound X (example) | hCA IX | <50 | Very High |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-(4-Sulfamoylbenzenesulfonyl)piperidine-4-carboxylic acid?
- Methodological Answer : The synthesis typically involves sulfonylation of a piperidine-4-carboxylic acid derivative using 4-sulfamoylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Key steps include:
- Reagent Selection : Use anhydrous solvents (e.g., dichloromethane or DMF) to avoid hydrolysis of the sulfonyl chloride intermediate.
- Reaction Monitoring : Track progress via thin-layer chromatography (TLC) or HPLC to ensure complete conversion .
- Purification : Isolate the product via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to confirm substituent positions on the piperidine ring and sulfamoyl group integration (e.g., aromatic protons at δ 7.5–8.0 ppm for the sulfamoylbenzene moiety) .
- IR Spectroscopy : Identify key functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm, carboxylic acid O-H at 2500–3300 cm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
Q. How can researchers assess the compound’s purity and stability under experimental conditions?
- Methodological Answer :
- Purity Analysis : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Compare retention times against synthetic intermediates .
- Stability Testing : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC. Acidic/basic conditions may hydrolyze the sulfonamide group, requiring pH-controlled buffers during biological assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to maximize yield and minimize by-products?
- Methodological Answer :
- Parameter Screening : Use design-of-experiments (DoE) to test variables (temperature, solvent polarity, base stoichiometry). For example, higher temperatures (50–60°C) may accelerate sulfonylation but risk decomposition.
- By-Product Mitigation : Add molecular sieves to absorb HCl by-products, improving reaction equilibrium. Alternatively, use flow chemistry for continuous removal of acidic by-products .
- Yield Improvement : Replace traditional bases with polymer-supported bases (e.g., PS-TBD) to simplify purification .
Q. How should contradictions in spectral data during structural elucidation be resolved?
- Methodological Answer :
- Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxylic acid, where aromatic protons show similar splitting patterns) .
- Advanced Techniques : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. For example, HMBC correlations can confirm connectivity between the piperidine ring and sulfamoylbenzene group.
- Computational Modeling : Perform DFT calculations to predict H/C chemical shifts and compare with experimental data .
Q. What strategies are effective for evaluating the compound’s enzyme inhibition mechanisms?
- Methodological Answer :
- In Vitro Assays : Use carbonic anhydrase inhibition assays (e.g., esterase activity with 4-nitrophenyl acetate). Measure IC values via dose-response curves and validate with Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) .
- Structural Modifications : Synthesize analogs (e.g., replacing the sulfamoyl group with methylsulfonyl) to probe SAR. Compare inhibitory potency to identify critical pharmacophores .
- Molecular Docking : Perform in silico docking (e.g., AutoDock Vina) to predict binding modes within the enzyme active site. Validate with mutagenesis studies on key residues (e.g., Zn-coordinating histidines in carbonic anhydrase) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
